
Methyl 4-ethenyl-3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoicacid,4-ethenyl-3-methyl-,methylester is an organic compound with the molecular formula C11H12O2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with an ethenyl group at the 4-position and a methyl group at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Esterification of Benzoic Acid Derivatives: : The synthesis of Benzoicacid,4-ethenyl-3-methyl-,methylester can be achieved through the esterification of 4-ethenyl-3-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
-
Suzuki-Miyaura Coupling: : Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromo-3-methylbenzoic acid is coupled with vinylboronic acid in the presence of a palladium catalyst to form 4-ethenyl-3-methylbenzoic acid, which is then esterified with methanol.
Industrial Production Methods
Industrial production of Benzoicacid,4-ethenyl-3-methyl-,methylester typically involves large-scale esterification processes. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Benzoicacid,4-ethenyl-3-methyl-,methylester can undergo oxidation reactions, where the ethenyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 4-carboxy-3-methylbenzoic acid methyl ester.
-
Reduction: : The compound can also undergo reduction reactions, where the ethenyl group is reduced to an ethyl group, forming 4-ethyl-3-methylbenzoic acid methyl ester.
-
Substitution: : Substitution reactions can occur at the benzene ring, where the methyl or ethenyl groups can be replaced with other functional groups such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as hydrogen gas (H) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br) or chlorine (Cl), while nitration can be done using a mixture of nitric acid (HNO) and sulfuric acid (HSO).
Major Products Formed
Oxidation: 4-carboxy-3-methylbenzoic acid methyl ester.
Reduction: 4-ethyl-3-methylbenzoic acid methyl ester.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Benzoicacid,4-ethenyl-3-methyl-,methylester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoicacid,4-ethenyl-3-methyl-,methylester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Comparison with Similar Compounds
Benzoicacid,4-ethenyl-3-methyl-,methylester can be compared with other similar compounds such as:
Benzoic acid, 4-methyl-, methyl ester: This compound lacks the ethenyl group, making it less reactive in certain chemical reactions.
Benzoic acid, 4-ethyl-, methyl ester: This compound has an ethyl group instead of an ethenyl group, resulting in different chemical properties and reactivity.
Benzoic acid, methyl ester: This compound lacks both the ethenyl and methyl groups, making it less complex and less versatile in chemical synthesis.
The uniqueness of Benzoicacid,4-ethenyl-3-methyl-,methylester lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
methyl 4-ethenyl-3-methylbenzoate |
InChI |
InChI=1S/C11H12O2/c1-4-9-5-6-10(7-8(9)2)11(12)13-3/h4-7H,1H2,2-3H3 |
InChI Key |
UWLOIUOYZOTBAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


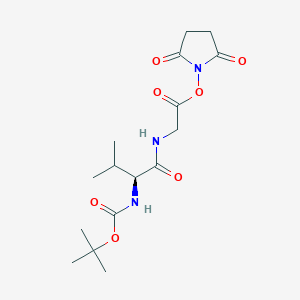
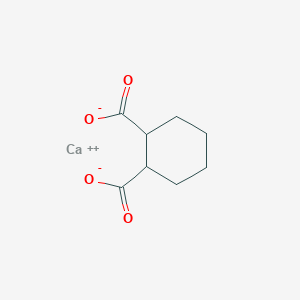
![(S)-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B13141543.png)
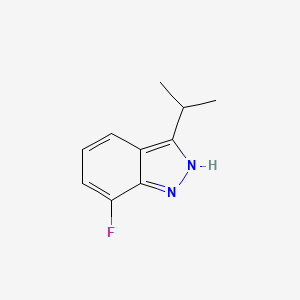
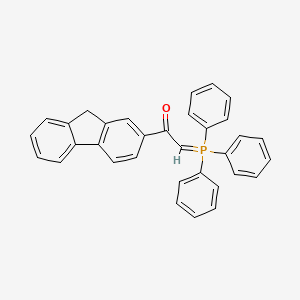
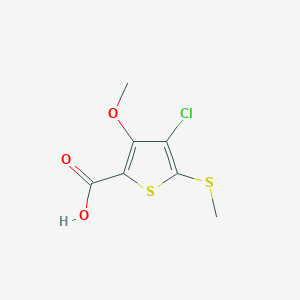
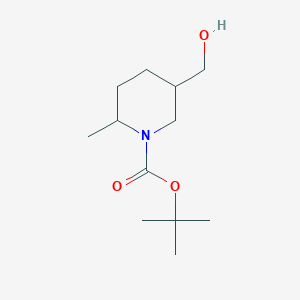
![6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13141576.png)

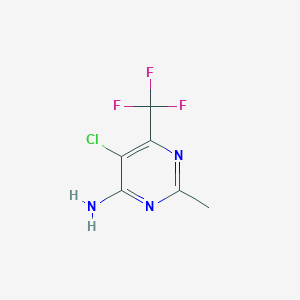
![(1S,3R,4R,6S,8S,10S,13R,14R,16R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B13141602.png)
![disodium 4-amino-3-((E)-{4'-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate](/img/structure/B13141626.png)


